Cas no 2649067-76-3 (3-(1-isocyanatoethyl)-2-methoxyquinoline)

3-(1-Isocyanatoethyl)-2-methoxyquinoline is a specialized heterocyclic compound featuring both isocyanate and quinoline functional groups. Its molecular structure combines reactivity with stability, making it valuable in synthetic organic chemistry, particularly for the preparation of ureas and other derivatives via nucleophilic addition reactions. The methoxy group enhances solubility and modulates electronic properties, while the isocyanate moiety offers a versatile handle for further functionalization. This compound is particularly useful in pharmaceutical and materials science research, where precise control over molecular architecture is required. Its well-defined reactivity profile ensures consistent performance in coupling reactions, enabling the synthesis of complex target molecules.
3-(1-isocyanatoethyl)-2-methoxyquinoline structure
2649067-76-3 structure
Product name:3-(1-isocyanatoethyl)-2-methoxyquinoline
CAS No:2649067-76-3
MF:C13H12N2O2
MW:228.246582984924
CID:5911527
PubChem ID:165973925

3-(1-isocyanatoethyl)-2-methoxyquinoline Chemical and Physical Properties

Names and Identifiers

    • 3-(1-isocyanatoethyl)-2-methoxyquinoline
    • 2649067-76-3
    • EN300-1731583
    • Inchi: 1S/C13H12N2O2/c1-9(14-8-16)11-7-10-5-3-4-6-12(10)15-13(11)17-2/h3-7,9H,1-2H3
    • InChI Key: JQRFKPSMFYIBNQ-UHFFFAOYSA-N
    • SMILES: O(C)C1=C(C=C2C=CC=CC2=N1)C(C)N=C=O

Computed Properties

  • Exact Mass: 228.089877630g/mol
  • Monoisotopic Mass: 228.089877630g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 3
  • Complexity: 302
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 51.6Ų
  • XLogP3: 3.6

3-(1-isocyanatoethyl)-2-methoxyquinoline Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1731583-0.05g
3-(1-isocyanatoethyl)-2-methoxyquinoline
2649067-76-3
0.05g
$983.0 2023-09-20
Enamine
EN300-1731583-0.5g
3-(1-isocyanatoethyl)-2-methoxyquinoline
2649067-76-3
0.5g
$1124.0 2023-09-20
Enamine
EN300-1731583-2.5g
3-(1-isocyanatoethyl)-2-methoxyquinoline
2649067-76-3
2.5g
$2295.0 2023-09-20
Enamine
EN300-1731583-1.0g
3-(1-isocyanatoethyl)-2-methoxyquinoline
2649067-76-3
1g
$1172.0 2023-05-23
Enamine
EN300-1731583-10.0g
3-(1-isocyanatoethyl)-2-methoxyquinoline
2649067-76-3
10g
$5037.0 2023-05-23
Enamine
EN300-1731583-1g
3-(1-isocyanatoethyl)-2-methoxyquinoline
2649067-76-3
1g
$1172.0 2023-09-20
Enamine
EN300-1731583-5.0g
3-(1-isocyanatoethyl)-2-methoxyquinoline
2649067-76-3
5g
$3396.0 2023-05-23
Enamine
EN300-1731583-0.1g
3-(1-isocyanatoethyl)-2-methoxyquinoline
2649067-76-3
0.1g
$1031.0 2023-09-20
Enamine
EN300-1731583-0.25g
3-(1-isocyanatoethyl)-2-methoxyquinoline
2649067-76-3
0.25g
$1078.0 2023-09-20
Enamine
EN300-1731583-5g
3-(1-isocyanatoethyl)-2-methoxyquinoline
2649067-76-3
5g
$3396.0 2023-09-20

Additional information on 3-(1-isocyanatoethyl)-2-methoxyquinoline

Introduction to 3-(1-isocyanatoethyl)-2-methoxyquinoline (CAS No. 2649067-76-3)

3-(1-isocyanatoethyl)-2-methoxyquinoline, identified by the Chemical Abstracts Service Number (CAS No.) 2649067-76-3, is a specialized organic compound that has garnered significant attention in the field of medicinal chemistry and pharmaceutical research. This compound belongs to the quinoline family, a class of heterocyclic aromatic compounds known for their broad spectrum of biological activities. The structural features of 3-(1-isocyanatoethyl)-2-methoxyquinoline, particularly the presence of an isocyanatoethyl group and a methoxy substituent, make it a versatile intermediate in the synthesis of various pharmacologically active molecules.

The isocyanatoethyl group (-N=C=O) in 3-(1-isocyanatoethyl)-2-methoxyquinoline introduces reactivity that can be exploited in the formation of urea and carbamate derivatives, which are crucial in drug design. This functionality allows for further chemical modifications, enabling the development of novel compounds with potential therapeutic applications. The methoxy group (-OCH₃), on the other hand, serves as a protecting group and can influence the electronic properties of the molecule, affecting its interactions with biological targets.

In recent years, quinoline derivatives have been extensively studied for their antimicrobial, antimalarial, anticancer, and anti-inflammatory properties. The compound 3-(1-isocyanatoethyl)-2-methoxyquinoline is no exception and has been explored in several research avenues. One notable area of interest is its potential as a precursor in the synthesis of kinase inhibitors. Kinases are enzymes that play a critical role in cell signaling pathways, and their dysregulation is often associated with various diseases, including cancer. By modifying the quinoline core with functional groups like the isocyanatoethyl moiety, researchers aim to develop molecules that can selectively inhibit specific kinases, thereby treating associated diseases.

Moreover, the methoxy group in 3-(1-isocyanatoethyl)-2-methoxyquinoline can be utilized to attach other pharmacophores or to modify solubility and metabolic stability. This flexibility makes it an attractive scaffold for drug discovery campaigns. Recent studies have demonstrated that quinoline derivatives can exhibit potent activity against multidrug-resistant bacteria, highlighting their importance in addressing emerging infectious diseases. The unique structural attributes of 3-(1-isocyanatoethyl)-2-methoxyquinoline position it as a promising candidate for further development in this context.

Another emerging area where 3-(1-isocyanatoethyl)-2-methoxyquinoline shows promise is in the field of immunomodulation. Quinoline derivatives have been shown to modulate immune responses by interacting with various immune cell receptors and signaling pathways. The isocyanatoethyl group provides a site for conjugation with immunomodulatory agents, potentially leading to novel immunotherapeutic strategies. For instance, research has indicated that certain quinolines can enhance antibody production and T-cell responses, making them valuable in vaccine development and autoimmune disease treatment.

The synthesis of 3-(1-isocyanatoethyl)-2-methoxyquinoline involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. The introduction of the isocyanatoethyl group necessitates careful handling due to its reactivity with nucleophiles and moisture sensitivity. Advanced synthetic techniques, such as catalytic hydrogenation and palladium-catalyzed cross-coupling reactions, have been employed to optimize the synthesis pathway. These methods not only improve efficiency but also enhance scalability for industrial applications.

In conclusion, 3-(1-isocyanatoethyl)-2-methoxyquinoline (CAS No. 2649067-76-3) represents a significant advancement in medicinal chemistry. Its unique structural features and reactivity make it a valuable building block for developing novel therapeutic agents. The ongoing research into its applications in kinase inhibition, antimicrobial therapy, and immunomodulation underscores its potential impact on addressing various diseases. As scientific understanding progresses, further exploration of this compound is expected to yield groundbreaking discoveries in drug development.

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